1-(2-Fluorophenyl)-2-nitroethanol
Overview
Description
1-(2-Fluorophenyl)-2-nitroethanol, also known as Fenethylline, is a psychoactive drug that was first synthesized in the 1960s. It is a combination of amphetamine and theophylline, a drug used to treat respiratory diseases. Fenethylline has been used as a stimulant and cognitive enhancer, but its use has been associated with addiction and abuse. In recent years, there has been growing interest in the scientific research application of Fenethylline.
Scientific Research Applications
Preparation and Reactivity
- Synthesis of Nitrobenzonitrile Derivatives: The preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4- dinitrobenzene, shows its reactivity with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the chemical behavior of related fluoro-nitro compounds (Wilshire, 1967).
Chemical Interactions and Properties
- Hydrogen and Halogen Bonding: An organometallic compound with a fluorine atom demonstrated strong hydrogen bond and halogen bond acceptor properties in solution, indicating the potential of fluorine-centered interactions in chemical research (Libri et al., 2008).
- Solvent-Dependent Reactions: The reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether showed pronounced solvent dependence, a phenomenon potentially applicable to similar fluoro-nitro compounds (Barili et al., 1974).
Synthesis and Analytical Applications
- Synthesis of Amyloid Imaging Agents: A study on the synthesis of fluorine-18 labeled aminophenylbenzothiazoles, which exhibit high binding affinity for human amyloid beta plaques, showcases the use of fluorine-containing compounds in medical imaging (Serdons et al., 2009).
- Characterization of Isomers: The chemical syntheses and analytical characterizations of various isomers, including fluorolintane, demonstrate the complexity and importance of accurate structural analysis in research chemicals (Dybek et al., 2019).
Optical and Magnetic Properties
- Photoluminescence Properties: The synthesis of π-extended fluorene derivatives, including those with nitro groups, and their high fluorescence quantum yields point towards the potential application in optical technologies (Kotaka et al., 2010).
- Magnetic Properties of Nitronyl Nitroxide Radical: The study of p-fluorophenyl nitronyl nitroxide radical and its dimeric structure in crystals reveals insights into ferromagnetic intermolecular interactions, useful in material science and magnetic studies (Hosokoshi et al., 1994).
properties
IUPAC Name |
1-(2-fluorophenyl)-2-nitroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSWMLDXSJIEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-nitroethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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